(4-{[(phenylthio)acetyl]amino}phenyl)acetic acid
Overview
Description
(4-{[(phenylthio)acetyl]amino}phenyl)acetic acid is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition and Material Science Applications Research has explored the use of compounds similar to (4-{[(phenylthio)acetyl]amino}phenyl)acetic acid in corrosion inhibition, highlighting the role of amino acids in protecting metals against corrosion. For instance, amino acids such as alanine and methionine have demonstrated corrosion inhibitive performance, showcasing the potential of organic compounds in material preservation and engineering applications. This suggests the broader applicability of similar structured compounds in corrosion inhibition through quantum chemical calculations and molecular dynamic simulations (Kaya et al., 2016).
Biomedical and Pharmacological Research In biomedical research, derivatives of phenylacetic acid and related structures have been studied for their therapeutic potential. For example, sodium 4-phenylbutyrate, a compound with a similar phenyl structure, has been used to treat urea cycle disorders, sickle cell disease, and thalassemia, and has been shown to protect against cerebral ischemic injury by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation. This highlights the drug's multifaceted role and potential in treating various diseases, suggesting that compounds like this compound could be explored for similar biomedical applications (Qi et al., 2004).
Chemical Synthesis and Organic Chemistry The synthesis and characterization of novel compounds, including those with amino acid and phenylacetic acid derivatives, contribute significantly to organic chemistry. For instance, the creation of tetrazole-containing derivatives from amino acids illustrates the versatility of amino and carboxy groups in chemical reactions, leading to new molecules with potential applications in drug design and materials science. Such research underscores the importance of exploring the reactivity and functionalization of compounds like this compound for diverse scientific applications (Putis et al., 2008).
Properties
IUPAC Name |
2-[4-[(2-phenylsulfanylacetyl)amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(11-21-14-4-2-1-3-5-14)17-13-8-6-12(7-9-13)10-16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWYIBXHQDTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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